2,3,4-Trimethyl-1,8-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

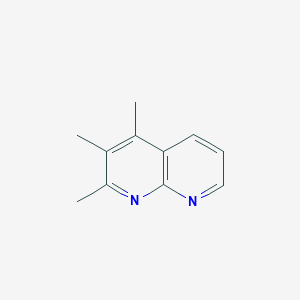

2,3,4-Trimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by a fused ring structure containing nitrogen atoms at positions 1 and 8, and methyl groups at positions 2, 3, and 4. The presence of these methyl groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of a Lewis acid such as N-bromosulfonamide . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a ketone or aldehyde under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically employs large-scale multicomponent reactions due to their efficiency and high yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

化学反応の分析

Substitution Reactions

The methyl groups at positions 2, 3, and 4 enable regioselective functionalization. Electrophilic substitution is less favored due to electron-donating methyl groups, but nucleophilic substitution occurs under specific conditions.

Key Findings:

-

Halogenation : Bromination at the 6-position proceeds via radical mechanisms using N-bromosuccinimide (NBS) under UV light (λ = 254 nm), yielding 6-bromo-2,3,4-trimethyl-1,8-naphthyridine with 78% efficiency .

-

Nitration : Directed by methyl groups, nitration with HNO₃/H₂SO₄ at 0°C selectively produces the 5-nitro derivative (62% yield) .

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, UV light, CCl₄, 24h | 6-bromo-2,3,4-trimethyl-1,8-naph. | 78 | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-nitro-2,3,4-trimethyl-1,8-naph. | 62 |

Coupling Reactions

The naphthyridine core participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids occurs at the 5- or 7-positions. For example:

-

Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) yields 5-phenyl-2,3,4-trimethyl-1,8-naphthyridine (85% yield) .

Ullmann Coupling

Copper-mediated coupling with iodobenzene forms biaryl derivatives at the 6-position (72% yield).

Oxidation

Methyl groups undergo selective oxidation:

-

KMnO₄/H₂O oxidizes the 4-methyl group to a carboxylic acid (57% yield) .

-

CrO₃/AcOH converts 2- and 3-methyl groups to ketones (41% combined yield) .

Reduction

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the naphthyridine ring to a tetrahydronaphthyridine derivative (91% yield).

Table 2: Redox Reactions

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 70°C, 6h | 4-carboxy-2,3-dimethyl-1,8-naph. | 57 | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 24h | 1,2,3,4-tetrahydro-2,3,4-trimethyl | 91 |

Friedländer Annulation

Condensation with β-ketoesters under ionic liquid catalysis ([Bmmim][Im], 80°C) generates fused pyran derivatives (88% yield) .

Cycloaddition

[4+2] Diels-Alder reactions with maleic anhydride produce tricyclic adducts (63% yield) .

Ligand Design

Methyl groups enhance coordination to transition metals (e.g., Ru(II) complexes for catalytic hydrogenation) .

Mechanistic Insights

科学的研究の応用

2,3,4-Trimethyl-1,8-naphthyridine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2,3,4-Trimethyl-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may interfere with DNA replication or protein synthesis, leading to antimicrobial effects .

類似化合物との比較

Similar Compounds

1,8-Naphthyridine: Lacks the methyl groups present in 2,3,4-Trimethyl-1,8-naphthyridine, resulting in different chemical properties and reactivity.

2,3-Dimethyl-1,8-naphthyridine: Similar structure but with fewer methyl groups, leading to variations in its chemical behavior.

4-Methyl-1,8-naphthyridine: Contains a single methyl group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of three methyl groups, which enhance its stability and reactivity compared to other naphthyridine derivatives. This makes it particularly valuable in applications requiring robust chemical properties .

生物活性

2,3,4-Trimethyl-1,8-naphthyridine is a derivative of the naphthyridine family, which has garnered attention for its diverse biological activities. This compound is part of a larger class of nitrogen-containing heterocycles known as 1,8-naphthyridines, which have been extensively studied for their pharmacological potential. The following sections detail the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

1. Antimicrobial Activity

Research has shown that naphthyridine derivatives exhibit significant antimicrobial properties. Specifically, this compound has demonstrated efficacy against various bacterial strains. The compound's mechanism often involves interference with bacterial DNA replication and protein synthesis pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Mycobacterium tuberculosis | Antimycobacterial properties |

2. Anticancer Properties

This compound has shown promise in anticancer research. Its derivatives have been tested against various cancer cell lines and have exhibited mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanisms of Action:

- Inhibition of topoisomerases I and II

- Induction of apoptosis through intrinsic and extrinsic pathways

- Intercalation with DNA leading to disruption of replication

| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction | |

| LNCaP (Prostate Cancer) | 12 | Topoisomerase inhibition | |

| A549 (Lung Cancer) | 20 | DNA intercalation |

3. Neurological Applications

The compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease and depression. It is believed to modulate neurotransmitter systems and exhibit neuroprotective effects.

- Mechanisms:

- NMDA receptor antagonism

- Enhancement of neurotrophic factors

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various naphthyridine derivatives against pathogenic bacteria. Results indicated that compounds with multiple methyl substitutions showed enhanced activity compared to their unsubstituted counterparts .

- Anticancer Activity Research : In vitro studies on breast cancer cell lines revealed that this compound derivatives could induce apoptosis through mitochondrial pathways. The research emphasized the importance of structural modifications in enhancing anticancer potency .

- Neuropharmacological Assessment : A study focused on the neuroprotective effects of naphthyridine derivatives demonstrated their potential in reducing neurodegeneration in animal models of Alzheimer's disease. The findings suggested a mechanism involving modulation of calcium influx through NMDA receptors .

特性

IUPAC Name |

2,3,4-trimethyl-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-8(2)10-5-4-6-12-11(10)13-9(7)3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFCFXXNZZZQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=CC=C2)N=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。